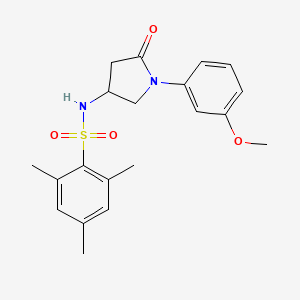
6-Methylquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinoline-5-carboxylic acid is an organic compound with the molecular weight of 187.2 . It has a powder form and is stored at room temperature . The IUPAC name for this compound is 6-methyl-5-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-5-carboxylic acid can be analyzed using techniques such as X-ray crystallography, NMR, and cryo-EM . These methods use the fundamental physical properties of molecules for structure determination .
Chemical Reactions Analysis
Quinoline compounds, like 6-Methylquinoline-5-carboxylic acid, exhibit chemical reactivity similar to benzene and pyridine . They can participate in both electrophilic and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, which 6-Methylquinoline-5-carboxylic acid is a type of, include a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They can participate in both electrophilic and nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
Novel Antibacterial Agents
6-Methylquinoline-5-carboxylic acid serves as a precursor in the synthesis of novel 5-amino-6-methylquinoline carboxylic acids, leading to new quinolone antibacterial agents. These agents show activity comparable or superior to ciprofloxacin against certain bacteria, highlighting the potential of non-6-fluoroquinolones in antibiotic development (Hong et al., 1997).
Photolabile Protecting Groups
The compound has inspired the development of photolabile protecting groups for carboxylic acids, such as brominated hydroxyquinoline derivatives. These groups offer enhanced solubility, low fluorescence, and are useful for caging biological messengers, with implications for in vivo studies due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Facilitating the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, 6-Methylquinoline-5-carboxylic acid showcases its utility in creating compounds with potential biological activity. These derivatives are synthesized through a one-pot reaction, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Gao et al., 2011).
Organometallic Complex Studies
The compound has been utilized in the study of organometallic complexes, specifically examining the formation processes with (O,N) donor ligands and rhodium(III). These studies not only contribute to our understanding of metal-ligand interactions but also explore the cytotoxic potential of these complexes against various cancer cell lines, indicating their potential in cancer therapy (Dömötör et al., 2017).
Catalytic Oxidations
6-Methylquinoline-5-carboxylic acid derivatives have been investigated for their role in catalytic aerobic oxidation processes. These studies demonstrate the utility of certain quinoline derivatives in regioselective transformations, contributing to the development of efficient synthesis methods for functionalized quinolines (Zhang et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
6-methylquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBYBHUXNGHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)
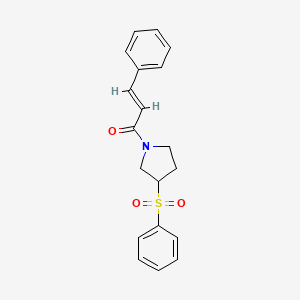
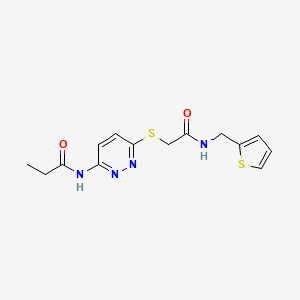
![7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704520.png)
![N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2704522.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2704524.png)
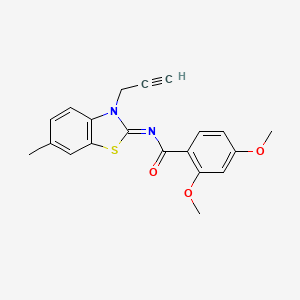
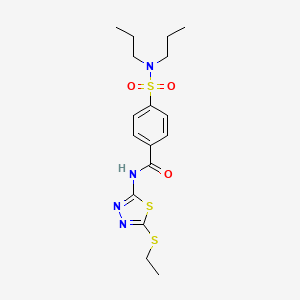
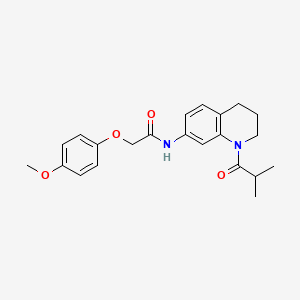
![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)

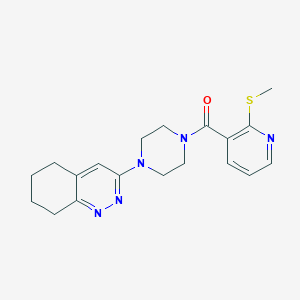
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2704535.png)
